An In-depth Technical Guide to the Core Chemical Properties of 2,6-Dimethoxyphenol-d6
An In-depth Technical Guide to the Core Chemical Properties of 2,6-Dimethoxyphenol-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and experimental protocols related to 2,6-Dimethoxyphenol-d6. While direct experimental data for the deuterated compound is limited, this guide leverages the extensive information available for its non-deuterated analogue, 2,6-Dimethoxyphenol (B48157) (also known as Syringol), to provide a thorough and practical resource. The primary difference in the deuterated form is its increased molecular weight.
Core Chemical and Physical Properties
2,6-Dimethoxyphenol-d6 is a deuterated form of 2,6-Dimethoxyphenol, a phenolic compound naturally found in wood smoke.[1] The "-d6" designation indicates the replacement of six hydrogen atoms with deuterium, typically within the two methoxy (B1213986) groups. This isotopic labeling is particularly useful in metabolic studies, as a tracer, and in analytical applications such as mass spectrometry.
Quantitative Data Summary
The following table summarizes the key quantitative data for 2,6-Dimethoxyphenol-d6 and its non-deuterated analogue.
| Property | Value (2,6-Dimethoxyphenol-d6) | Value (2,6-Dimethoxyphenol) | Citations |
| Molecular Formula | C₈H₄D₆O₃ | C₈H₁₀O₃ | [2] |
| Molecular Weight | 160.20 g/mol | 154.17 g/mol | [2] |
| Appearance | - | Off-white to beige crystalline powder | [3] |
| Melting Point | - | 50 - 57 °C | [4] |
| Boiling Point | - | 261 °C at 760 mmHg | [5] |
| Flash Point | - | 140 °C | [5][6] |
| Solubility | - | Slightly soluble in water, soluble in ethanol (B145695) and ether. | [7] |
| Odor | - | Smoky, phenolic, medicinal | [1][3] |
Note: Data for appearance, melting point, boiling point, flash point, solubility, and odor are for the non-deuterated compound, 2,6-Dimethoxyphenol, and are expected to be very similar for the deuterated analogue.
Safety and Handling
The safety profile of 2,6-Dimethoxyphenol-d6 is considered to be analogous to that of 2,6-Dimethoxyphenol. It is classified as harmful if swallowed and causes skin and serious eye irritation.[5][8] It may also cause respiratory irritation.[5][8]
Hazard and Precautionary Statements
| Category | Statement | Citations |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6][8] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][8] |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[8]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[2]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[8]
Experimental Protocols
Synthesis of 2,6-Dimethoxyphenol
A common method for the synthesis of 2,6-Dimethoxyphenol involves the methylation of pyrogallol.[3] Another reported synthesis is from 2,6-dibromophenol (B46663).[9]
Example Protocol for Synthesis from 2,6-Dibromophenol: [9]
-
Treat 2,6-dibromophenol (0.058 mole) with sodium methoxide (B1231860) (0.45 g atom of sodium in 100 ml of methanol).
-
The reaction is carried out in a solvent mixture of methanol (B129727) (100 ml) and dimethylformamide (100 ml).
-
Cuprous iodide (2 g) is used as a catalyst.
-
The reaction mixture is processed to isolate the crude product.
-
Purification can be achieved through recrystallization.
To synthesize the d6 analogue, deuterated methanol (CD₃OD) would be used as a reagent and solvent.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of 2,6-Dimethoxyphenol.
Example HPLC Method:
-
Column: A reverse-phase column such as Newcrom R1 can be used.[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid or formic acid (for Mass-Spec compatibility) is typically used.[5]
-
Detection: UV detection is appropriate for this aromatic compound.
Applications in Research and Development
2,6-Dimethoxyphenol and its deuterated analogue are valuable in several research and industrial applications:
-
Flavor and Fragrance: It is a key component of smoke flavoring and is used to impart smoky and woody aromas in food and perfumes.[1][3]
-
Organic Synthesis: It serves as a precursor in the synthesis of more complex molecules and natural products.[7][10]
-
Antioxidant Research: As a phenolic compound, it exhibits antioxidant properties and can be a subject of study for its free-radical scavenging capabilities.[11]
-
Enzyme Substrate: It is used as a substrate for determining the activity of laccase enzymes.[11]
-
Metabolic Studies: The deuterated form, 2,6-Dimethoxyphenol-d6, is an ideal internal standard for mass spectrometry-based quantification in biological matrices, allowing for precise tracking and measurement in metabolic research.
Visualizations
Synthesis Pathway from Pyrogallol
Caption: General synthesis pathway of 2,6-Dimethoxyphenol via methylation of pyrogallol.
Experimental Workflow for HPLC Analysis
Caption: A typical experimental workflow for the quantitative analysis of 2,6-Dimethoxyphenol-d6 by HPLC.
References
- 1. 2,6-dimethoxyphenol | Smoky Woody Vanilla Aroma Chemical Supplier India [chemicalbull.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 2,6-Dimethoxyphenol | 91-10-1 [chemicalbook.com]
- 4. 2,6-Dimethoxyphenol 99 91-10-1 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. 2,6-二甲氧基苯酚 natural, ≥96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. echemi.com [echemi.com]
- 9. prepchem.com [prepchem.com]
- 10. 2,6-Dimethoxyphenol, cas, 91-10-1,Syringol | UniVOOK Chemical [univook.com]
- 11. medchemexpress.com [medchemexpress.com]
